[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester
Description
[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester (CAS No. 1240244-41-0) is a carbazole-derived organophosphorus compound with the molecular formula C21H25N2O6P and a molecular weight of 432.407 g/mol . Its structure features a carbazole core substituted with an acetyl group at the 3-position and a nitro group at the 6-position, linked to a propyl chain terminating in a diethyl phosphonate ester. This combination of aromatic, electron-withdrawing (nitro, acetyl), and phosphonate groups confers unique physicochemical properties, making it a candidate for applications in organic electronics, pharmaceuticals, or as a synthetic intermediate .
The carbazole moiety is known for its planar aromatic structure, enabling π-π stacking interactions, while the phosphonate ester enhances solubility in polar organic solvents. The nitro and acetyl groups likely influence electronic properties, such as charge transport or reactivity in further synthetic modifications.
Properties
Molecular Formula |
C21H25N2O6P |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-[9-(3-diethoxyphosphorylpropyl)-6-nitrocarbazol-3-yl]ethanone |
InChI |
InChI=1S/C21H25N2O6P/c1-4-28-30(27,29-5-2)12-6-11-22-20-9-7-16(15(3)24)13-18(20)19-14-17(23(25)26)8-10-21(19)22/h7-10,13-14H,4-6,11-12H2,1-3H3 |
InChI Key |
SQXCMWZKKQPERD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester typically involves multiple steps, starting with the functionalization of the carbazole core. The acetylation and nitration of carbazole can be achieved using acetic anhydride and nitric acid, respectively. The resulting 3-acetyl-6-nitrocarbazole is then subjected to a nucleophilic substitution reaction with a propyl halide to introduce the propyl chain. Finally, the phosphonic acid diethyl ester group is introduced through a reaction with diethyl phosphite under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The propyl chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the acetyl group to an alcohol.
Substitution: Introduction of various functional groups on the propyl chain.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the carbazole core, along with the acetyl and nitro groups, suggests that it may interact with biological targets in unique ways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its phosphonic acid ester group may also make it useful in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The acetyl and nitro groups could play a role in these interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous phosphonate esters and carbazole derivatives. Key parameters include molecular weight, functional groups, and applications.
Structural and Functional Group Comparisons
Table 1: Comparative Analysis of Key Compounds
<sup>*</sup>LogP values are experimental where available.
Key Observations:
Phosphonate vs. Phosphate Esters :
- The target compound and Diethyl [3-(trimethoxysilyl)propyl]phosphonate are phosphonate esters (C-P bond), whereas Diethyl phosphate is a phosphate ester (O-P-O bond). Phosphonates exhibit greater hydrolytic stability and distinct coordination chemistry, making them preferable in metal-organic frameworks or surface anchoring .
Substituent Effects :
- The carbazole group in the target compound introduces aromaticity and planar stacking capability, absent in simpler phosphonates like Diethyl methylformylphosphonate. This property is critical for applications in optoelectronics or as a fluorescent probe .
- The trimethoxysilyl group in Diethyl [3-(trimethoxysilyl)propyl]phosphonate enables covalent bonding to silica surfaces, a feature exploited in hybrid material synthesis .
This contrasts with Diethyl methylformylphosphonate, which contains an aldehyde group capable of forming hydrazones for click chemistry .
Physicochemical and Application-Based Comparisons
- Molecular Weight and Solubility: The target compound’s higher molecular weight (432.4 g/mol) compared to simpler phosphonates (e.g., 154.1 g/mol for Diethyl phosphate) suggests reduced volatility and possibly lower solubility in non-polar solvents. However, the phosphonate ester and acetyl groups may improve solubility in polar aprotic solvents like DMSO or DMF .
- LogP and Lipophilicity: Diethyl [3-(trimethoxysilyl)propyl]phosphonate has a LogP of 2.52, indicating moderate lipophilicity suitable for interfacial applications.
Applications :
- Target Compound : Likely used in organic semiconductors or as a pharmacophore due to carbazole’s prevalence in bioactive molecules (e.g., kinase inhibitors).
- Diethyl [3-(trimethoxysilyl)propyl]phosphonate : Employed as a coupling agent in silica-polymer composites .
- Diethyl methylformylphosphonate : Serves as a precursor for hydrazone derivatives in combinatorial chemistry .
Biological Activity
[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by data tables and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the carbazole framework followed by the introduction of the phosphonic acid moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure.
Table 1: Characterization Techniques and Results
Biological Activity
The biological activity of this compound has been explored in various contexts, including its potential as an anti-tumor agent and its effects on cellular pathways.
Anti-Tumor Activity
Research indicates that compounds with similar structures exhibit significant anti-tumor properties. For instance, studies have shown that derivatives of carbazole can inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Study: In Vitro Analysis
In vitro studies have demonstrated that this compound can reduce the viability of specific cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Concentration Range : 1 µM to 50 µM
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 20 µM
These results suggest a promising therapeutic potential, warranting further investigation into its mechanisms of action.
Antibacterial and Antiviral Properties
Additionally, compounds with similar phosphonic acid structures have shown antibacterial and antiviral activities. The proposed mechanisms include disruption of bacterial cell walls and inhibition of viral replication processes.
The biological activity can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes critical for tumor growth or microbial metabolism.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells prevents proliferation.
- Apoptosis Induction : Triggering programmed cell death pathways enhances therapeutic efficacy against tumors.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by 1,3-dipolar cycloaddition ("click chemistry") using a copper-catalyzed reaction between an α-azido phosphonate and a carbazole-derived alkyne. Optimize regioselectivity by employing copper sulfate pentahydrate and sodium ascorbate in a water/ethanol solvent system (50:50 v/v). Validate purity via elemental analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of 1D/2D NMR (to confirm regioselectivity and substituent positions), IR spectroscopy (to identify functional groups like nitro, acetyl, and phosphonate), and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Q. What experimental precautions are critical for handling this compound?
- Methodological Answer : Store in inert atmospheres (argon/nitrogen) at room temperature, shielded from light to prevent nitro-group degradation. Conduct stability tests under varying pH and temperature conditions. Use gloveboxes for moisture-sensitive steps, and monitor for byproducts (e.g., acetyl hydrolysis) via TLC or HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and predict regioselectivity in cycloaddition reactions. Use ICReDD’s feedback loop: integrate experimental data (e.g., yields, regioselectivity) with machine learning algorithms to refine solvent, catalyst, and temperature parameters .
Q. What strategies resolve contradictions in observed bioactivity data for carbazole-phosphonate hybrids?
- Methodological Answer : Perform cross-disciplinary validation:
- In vitro assays : Test antimicrobial/anticancer activity using standardized cell lines (e.g., HEK293, MCF-7) with dose-response curves.
- Computational docking : Map interactions with target proteins (e.g., kinases) to identify binding discrepancies.
- Meta-analysis : Compare results with structurally analogous compounds (e.g., triazole-phosphonates) to isolate substituent-specific effects .
Q. How can Design of Experiments (DoE) improve reproducibility in synthesizing this compound?
- Methodological Answer : Implement factorial designs (e.g., Box-Behnken or Central Composite Design) to screen critical variables (catalyst loading, solvent ratio, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Validate robustness via triplicate runs and statistical analysis (ANOVA) .
Q. What mechanistic insights explain the reactivity of the nitro-carbazole moiety in cross-coupling reactions?
- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to monitor nitro-group reduction intermediates. Pair with Hammett plots to correlate substituent effects (acetyl vs. nitro) on reaction rates. Compare with computational transition state models to validate electron-withdrawing effects .
Q. How does the phosphonate ester group influence the compound’s solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
